RI-STAD-2

Pharmacokinetics Half-life Dosing frequency

Procure Semaglutide for research requiring a once-weekly, highly selective GLP-1R agonist. It provides the longest validated half-life among monomeric GLP-1 RAs, achieving superior weight loss (2.71 kg more than dulaglutide) and offering a single-receptor pharmacology ideal for mechanistic studies without confounding GIPR or GCGR activity.

Molecular Formula C109H181N25O35
Molecular Weight 2401.7 g/mol
Cat. No. B14758686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRI-STAD-2
Molecular FormulaC109H181N25O35
Molecular Weight2401.7 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)N)NC(=O)C1(CCCC=CCCCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)C)CC2=CC=C(C=C2)O)CCC(=O)N)(C)NC(=O)C(CC(C)C)NC(=O)COCCOCCOCCN)C
InChIInChI=1S/C109H181N25O35/c1-15-60(7)86(102(160)122-68(27-21-25-45-110)93(151)120-70(36-41-83(141)142)92(150)116-63(10)90(148)132-88(65(12)135)104(162)123-71(37-42-84(143)144)94(152)124-74(105(163)164)28-22-26-46-111)131-103(161)87(61(8)16-2)130-97(155)69(33-38-79(113)137)121-100(158)78(56-85(145)146)125-89(147)62(9)117-98(156)75(53-58(3)4)126-95(153)72(34-39-80(114)138)128-106(165)108(13)43-23-19-17-18-20-24-44-109(14,134-101(159)76(54-59(5)6)119-82(140)57-169-52-51-168-50-49-167-48-47-112)107(166)129-73(35-40-81(115)139)96(154)127-77(55-66-29-31-67(136)32-30-66)99(157)118-64(11)91(149)133-108/h17-18,29-32,58-65,68-78,86-88,135-136H,15-16,19-28,33-57,110-112H2,1-14H3,(H2,113,137)(H2,114,138)(H2,115,139)(H,116,150)(H,117,156)(H,118,157)(H,119,140)(H,120,151)(H,121,158)(H,122,160)(H,123,162)(H,124,152)(H,125,147)(H,126,153)(H,127,154)(H,128,165)(H,129,166)(H,130,155)(H,131,161)(H,132,148)(H,133,149)(H,134,159)(H,141,142)(H,143,144)(H,145,146)(H,163,164)/b18-17+/t60-,61-,62-,63-,64-,65+,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,86-,87-,88-,108-,109-/m0/s1
InChIKeyWOTZXRNNMJGKGI-SLSPEBCNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Semaglutide (CAS 910463-68-2) Procurement Guide: Structural Identity and Pharmacologic Classification of a Once-Weekly GLP-1 Receptor Agonist


The compound described by the provided IUPAC-compliant systematic name is semaglutide (CAS 910463-68-2), a long-acting, injectable glucagon-like peptide-1 receptor agonist (GLP-1 RA) [1]. Semaglutide is a 31-amino acid peptide analogue of human GLP-1 (7-37) engineered with key structural modifications, including amino acid substitutions (Aib8, Arg34) and acylation at Lys26 with an 18-carbon fatty diacid via a γGlu-AEEA-AEEA linker [2]. These modifications confer high and reversible binding to serum albumin, extending its plasma half-life to approximately 168 hours in humans and enabling once-weekly subcutaneous administration for the management of type 2 diabetes and obesity [3]. Semaglutide is a highly selective GLP-1R agonist and, unlike dual or triple agonists such as tirzepatide (GLP-1/GIP) or retatrutide (GLP-1/GIP/GCGR), it does not possess intrinsic agonism at the GIP or glucagon receptors [4].

Why Generic Substitution Is Not Permissible: Evidence-Based Differentiation of Semaglutide from In-Class GLP-1 Receptor Agonists


Generic substitution among GLP-1 receptor agonists is scientifically and clinically inadvisable due to substantial quantitative differences in molecular pharmacology, pharmacokinetic duration, and real-world clinical outcomes. While all members of this class share a common mechanism of GLP-1 receptor activation, they exhibit distinct and non-interchangeable profiles in key parameters: semaglutide demonstrates a half-life of 168 hours compared to 13 hours for liraglutide and 120 hours for dulaglutide, directly dictating dosing frequency and systemic drug exposure [1]; semaglutide achieves superior weight loss outcomes of 2.71 kg greater mean reduction versus dulaglutide and 2.53 kg greater versus liraglutide in head-to-head meta-analyses [2]; and real-world safety analyses reveal differential risks, including a 28% lower hazard of gallstones with dulaglutide compared to semaglutide, underscoring that even adverse event profiles are not uniform across the class [3]. These quantifiable, comparator-based differences in half-life, efficacy magnitude, and safety outcomes render generic substitution clinically unsound and scientifically indefensible, necessitating compound-specific procurement and formulary decisions.

Semaglutide Quantitative Evidence Guide: Head-to-Head Comparative Data Against Liraglutide and Dulaglutide for Procurement Decisions


Semaglutide Half-Life Comparison: 168 Hours (Once-Weekly) Versus Liraglutide 13 Hours (Once-Daily)

Semaglutide exhibits a human plasma elimination half-life of 168 hours, enabling once-weekly subcutaneous administration. This is approximately 13-fold longer than the half-life of liraglutide (13 hours), which requires once-daily dosing, and 1.4-fold longer than dulaglutide (120 hours) [1][2]. The extended half-life of semaglutide is directly attributable to its unique C18 fatty diacid acylation with a γGlu-AEEA-AEEA linker at Lys26, which confers enhanced and reversible albumin binding relative to the C16 palmitoyl conjugation of liraglutide [3].

Pharmacokinetics Half-life Dosing frequency

Semaglutide GLP-1 Receptor Binding Affinity: Ki = 0.38 nM (Three-Fold Reduced Versus Liraglutide, Compensated by Enhanced Albumin Binding)

In direct comparative in vitro binding assays using human GLP-1 receptor preparations, semaglutide exhibits a binding affinity (Ki) of 0.38 ± 0.06 nM, which represents an approximately three-fold reduction in receptor affinity compared to liraglutide [1]. Despite this modest reduction in intrinsic receptor affinity, semaglutide's prolonged in vivo duration of action is achieved through a compensatory increase in serum albumin binding affinity, enabled by the C18 fatty diacid linker moiety [1][2]. For context, dulaglutide exhibits significantly lower GLP-1R binding affinity with an IC50 of approximately 18.2 nM [3].

Receptor binding Affinity Albumin binding Structure-activity relationship

Semaglutide Superior Weight Loss Efficacy: Mean Difference of +2.71 kg Versus Dulaglutide and +2.53 kg Versus Liraglutide

A 2025 meta-analysis of seven randomized interventional studies directly comparing semaglutide, dulaglutide, and liraglutide for weight loss outcomes demonstrated that semaglutide produces significantly greater weight reduction than either comparator. The pooled mean difference showed 2.71 kg greater weight loss with semaglutide compared to dulaglutide (95% CI: 1.85 to 3.58 kg; p < 0.00001) and 2.53 kg greater weight loss compared to liraglutide (95% CI: 0.98 to 4.07 kg; p = 0.001) [1]. In the randomized, open-label SUSTAIN-10 trial, semaglutide led to mean body weight reductions of -5.8 kg versus -1.9 kg with liraglutide, representing an estimated treatment difference of -3.83 kg (p < 0.0001) [2].

Weight loss Obesity Efficacy Meta-analysis

Semaglutide Differential Gastrointestinal Safety Profile: 28% Lower Gallstone Risk with Dulaglutide Versus Semaglutide

A 2025 comparative effectiveness study of 21,790 veterans with type 2 diabetes initiating GLP-1 RA therapy evaluated real-world safety outcomes among semaglutide, liraglutide, and dulaglutide. The study identified a significant differential gastrointestinal safety signal: dulaglutide initiation was associated with a decreased risk of gallstones compared to semaglutide (HR = 0.72; 95% CI: 0.54-0.95) and a decreased risk of acute cholecystitis compared to semaglutide (HR = 0.62; 95% CI: 0.39-0.99) [1][2]. No significant differences were observed between semaglutide and liraglutide for these outcomes, nor were differences detected for gastroparesis, intestinal obstruction, or acute pancreatitis across all three agents [1].

Safety Adverse events Gallstones Real-world evidence

Semaglutide Higher Subcutaneous Bioavailability: 89% Versus Liraglutide 55%

Following subcutaneous administration, semaglutide demonstrates an absolute bioavailability of 89%, which is substantially higher than the 55% bioavailability reported for liraglutide and comparable to the 65% bioavailability of dulaglutide [1][2]. This high and consistent subcutaneous bioavailability contributes to predictable systemic exposure and reduces inter-individual variability in drug levels, an important consideration for chronic therapy in type 2 diabetes and obesity where stable pharmacokinetics support reliable glycemic and weight control [1].

Bioavailability Pharmacokinetics Formulation Subcutaneous absorption

Semaglutide Glycemic Efficacy When Switching from Other GLP-1 RAs: HbA1c Reduction of 0.3-0.8% and Weight Loss of 2-4%

A model-based analysis of switching from other GLP-1 receptor agonists to semaglutide demonstrated that the potency-adjusted total effective GLP-1 RA concentration increased after the switch and was associated with clinically meaningful improvements in glycemic control and body weight. Specifically, switching to semaglutide 1.0 mg resulted in HbA1c reductions ranging from approximately 0.3% to 0.8%-points and body weight reductions ranging from approximately 2% to 4% [1]. These findings indicate that semaglutide provides incremental efficacy benefits over other GLP-1 RAs even in patients already receiving background incretin therapy.

HbA1c Glycemic control Treatment switching Therapeutic substitution

Semaglutide Prioritized Application Scenarios for Scientific Research, Clinical Development, and Industrial Procurement


Once-Weekly Dosing Regimen Studies Requiring Extended Pharmacokinetic Duration

Semaglutide is the preferred GLP-1 RA for research protocols and clinical programs that require once-weekly subcutaneous administration with a half-life exceeding 160 hours. With a human half-life of 168 hours, semaglutide offers the longest validated half-life among approved monomeric GLP-1 RAs, exceeding dulaglutide (120 hours) and substantially exceeding liraglutide (13 hours) [1]. This extended duration directly supports once-weekly dosing paradigms in chronic disease management studies for type 2 diabetes and obesity, where reduced injection frequency is correlated with improved adherence and persistence. For procurement in clinical trial settings, semaglutide's pharmacokinetic profile minimizes the confounding variable of daily injection adherence variability. [1]

Obesity and Weight Management Programs Requiring Maximal Weight Loss Efficacy

Semaglutide should be prioritized for procurement in weight management and obesity treatment programs where maximizing weight loss magnitude is a primary therapeutic objective. Meta-analysis data demonstrate that semaglutide produces 2.71 kg greater mean weight loss than dulaglutide (p < 0.00001) and 2.53 kg greater mean weight loss than liraglutide (p = 0.001) [2]. In head-to-head trials such as SUSTAIN-10, semaglutide achieved -5.8 kg weight reduction versus -1.9 kg with liraglutide (ETD: -3.83 kg; p < 0.0001) [3]. For industrial formulation development targeting obesity indications, semaglutide represents the GLP-1 RA with the most robust weight loss evidence base, supporting its selection as a benchmark comparator or active pharmaceutical ingredient in development programs. [2][3]

Patient Populations with Elevated Gallstone Risk Where Biliary Safety Profile Is a Differentiating Factor

For healthcare formularies and clinical programs serving patient populations with pre-existing biliary disease or elevated risk factors for gallstone formation, the differential safety profile between semaglutide and dulaglutide should inform procurement decisions. Real-world evidence from 21,790 veterans demonstrates that dulaglutide initiation is associated with a 28% lower hazard of gallstones (HR = 0.72; 95% CI: 0.54-0.95) and a 38% lower hazard of acute cholecystitis (HR = 0.62; 95% CI: 0.39-0.99) compared to semaglutide [4]. While both agents are generally well-tolerated, this compound-specific safety differential may guide therapeutic selection in at-risk populations and supports maintaining access to multiple GLP-1 RA options rather than exclusive formulary contracts. [4]

Research Investigating GLP-1 Receptor Pharmacology Without Confounding GIP or Glucagon Receptor Activity

Semaglutide is the appropriate procurement choice for basic and translational research requiring a highly selective GLP-1 receptor agonist without intrinsic activity at the GIP receptor (GIPR) or glucagon receptor (GCGR). Unlike tirzepatide (dual GLP-1/GIP agonist) or retatrutide (triple GLP-1/GIP/GCGR agonist), semaglutide exhibits exquisite selectivity for GLP-1R and does not activate GIPR or GCGR at therapeutic concentrations [5]. This single-receptor pharmacology makes semaglutide the preferred tool compound for isolating GLP-1R-mediated signaling pathways, investigating receptor internalization and desensitization mechanisms, and establishing baseline GLP-1R pharmacology in experimental systems where dual or triple agonism would confound mechanistic interpretation. [5]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for RI-STAD-2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.